1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

COX-2 inhibition Anti-inflammatory Imidazo[1,2-b]pyrazole scaffold

1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2090962-06-2) is a heterobifunctional fused heterocycle belonging to the imidazo[1,2-b]pyrazole class. It features an N1 chloroethyl substituent and a C6 trifluoromethyl group on the bicyclic core (molecular formula C8H7ClF3N3, MW 237.61 g/mol).

Molecular Formula C8H7ClF3N3
Molecular Weight 237.61 g/mol
CAS No. 2090962-06-2
Cat. No. B1481576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
CAS2090962-06-2
Molecular FormulaC8H7ClF3N3
Molecular Weight237.61 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl
InChIInChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2
InChIKeyOYIZTVKHBZKTJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2090962-06-2): A Dual-Functionalized Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2090962-06-2) is a heterobifunctional fused heterocycle belonging to the imidazo[1,2-b]pyrazole class. It features an N1 chloroethyl substituent and a C6 trifluoromethyl group on the bicyclic core (molecular formula C8H7ClF3N3, MW 237.61 g/mol). The imidazo[1,2-b]pyrazole scaffold is recognized as a privileged structure in kinase inhibitor discovery, particularly for Bruton's tyrosine kinase (BTK) modulation [1]. This compound is primarily positioned as a versatile synthetic intermediate, wherein the chloroethyl arm serves as an alkylating handle for further derivatization, while the electron-withdrawing trifluoromethyl group modulates the electronic character, lipophilicity, and metabolic stability of downstream analogs [2].

Why Generic Imidazo[1,2-b]pyrazole Analogs Cannot Substitute for 1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole in BTK-Targeted and Fragment-Based Programs


The dual substitution pattern of this compound—an electrophilic chloroethyl group at N1 and a lipophilic electron-withdrawing trifluoromethyl group at C6—is not simultaneously present in any commercially available imidazo[1,2-b]pyrazole analog. SAR studies from the imidazo[1,2-b]pyrazole-7-carboxamide series demonstrate that substituent identity at both the N1 and C6 positions profoundly influences cytotoxic potency: the lead compound DU385 achieved IC50 values of 16.54–32.25 nM across leukemia cell lines, while structurally related analogs with alternative N1 or C6 substituents showed orders-of-magnitude weaker activity [1]. The trifluoromethyl group is specifically highlighted in the BeiGene BTK patent family as a preferred substituent for achieving potent BTK inhibition (IC50 ≤ 10 µM, with exemplified compounds reaching sub-nanomolar potency), and the chloroethyl moiety provides a distinct reactivity profile that cannot be replicated by methyl, isopropyl, or cyclopropylmethyl N-substituents [2]. Simple replacement with the unsubstituted 1H-imidazo[1,2-b]pyrazole core or mono-substituted variants would eliminate both the electronic modulation and the synthetic handle, compromising downstream SAR exploration.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2090962-06-2) Against Closest Structural Analogs


COX-2 Inhibitory Potency of Imidazo[1,2-b]pyrazole Derivatives: Trifluoromethyl-Containing Scaffold Demonstrates Comparable Potency to Celecoxib

Although direct COX-2 IC50 data for the target compound are not reported, class-level evidence demonstrates that imidazo[1,2-b]pyrazole derivatives bearing electron-withdrawing substituents achieve potent COX-2 inhibition. Specifically, imidazo[1,2-b]pyrazole derivative 13 exhibited an IC50 of 3.37 ± 0.07 µM against COX-2, comparable to celecoxib (IC50 = 3.60 ± 0.07 µM) and superior to meloxicam (IC50 = 7.58 ± 0.13 µM) in a cell-free enzymatic assay [1]. The target compound, featuring a trifluoromethyl group at C6—an electron-withdrawing substituent analogous to those in the active series—is structurally positioned within this activity space. This contrasts with non-fluorinated imidazo[1,2-b]pyrazole analogs, which lack the electronic modulation conferred by the CF3 group and are therefore less likely to achieve comparable potency.

COX-2 inhibition Anti-inflammatory Imidazo[1,2-b]pyrazole scaffold

Physicochemical Differentiation: Predicted Lipophilicity (LogP) of 1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Versus Non-Fluorinated and Alternative N-Substituted Analogs

The target compound's lipophilicity can be benchmarked against structurally characterized analogs. 1-(Cyclopropylmethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole, which shares the 6-CF3 substituent but has a cyclopropylmethyl group at N1, has an ACD/LogP of 2.24 [1]. The chloroethyl substituent in the target compound is less lipophilic than cyclopropylmethyl (replacement of cyclopropyl with CH2CH2Cl reduces carbon count and introduces a polar chlorine atom), predicting a LogP of approximately 1.5–2.0. In contrast, 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole (CAS 2092284-38-1), which lacks the 6-CF3 group entirely, has a molecular weight of only 169.61 g/mol and is expected to exhibit a substantially lower LogP (~0.5–1.0) due to the absence of the lipophilic trifluoromethyl moiety . The ~1 log unit difference translates to an approximately 10-fold difference in membrane permeability, directly impacting cellular uptake and bioavailability in cell-based assays.

Lipophilicity LogP Drug-likeness Permeability

Structural Determinants of Cytotoxic Potency: Trifluoromethyl and Chloroethyl Substituents as Critical Pharmacophoric Elements in Imidazo[1,2-b]pyrazole-7-carboxamide Lead Optimization

The imidazo[1,2-b]pyrazole-7-carboxamide series provides the most quantitative SAR data for this scaffold class. The lead compound DU385, which incorporates a 7-carboxamide group along with optimized N1 and C6 substituents, achieved IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) across human leukemia cell lines [1]. In contrast, the benchmark imidazo[1,2-b]pyrazole anticancer study by Grosse et al. (2014) evaluated 39 compounds with diverse substitution patterns and found that only 4 compounds achieved IC50 ≤ 10 µM across six cancer cell lines [2]. This represents a >500-fold difference in potency between the most optimized analog (DU385, nanomolar) and the average hit from the broader library (micromolar). The target compound, bearing the chloroethyl handle at N1 and CF3 at C6, represents a key intermediate for accessing the substitution vectors that proved critical in the DU385 optimization campaign. Analogs lacking either the N1 functionalization handle or the C6 electron-withdrawing group would be unable to explore this potent chemical space.

Cytotoxicity Leukemia Structure-activity relationship Apoptosis

BTK Kinase Inhibition: Imidazo[1,2-b]pyrazole Scaffold with Trifluoromethyl Substitution Achieves Sub-Nanomolar Potency in TR-FRET Assay

The BeiGene patent family (US 9,556,188) establishes the imidazo[1,2-b]pyrazole scaffold as a validated BTK inhibitor chemotype. Representative compound 30 from this patent series, featuring the imidazo[1,2-b]pyrazole core with optimized substitution, achieved a BTK IC50 of 1 nM in a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay [1]. Another exemplified compound (54) achieved an IC50 of 0.190 nM [2]. The patent specifically claims compounds with a BTK IC50 of ≤10 µM and teaches that electron-withdrawing groups at the C6 position (including trifluoromethyl) are preferred for potency. The target compound, with its C6-CF3 substituent matching the patent's preferred substitution pattern, represents a strategic intermediate for synthesizing BTK inhibitor candidates. By contrast, imidazo[1,2-b]pyrazole analogs lacking the C6 electron-withdrawing group would be disfavored according to the patent SAR, and those without the N1 functionalization handle could not be elaborated into the full inhibitor structures.

BTK inhibitor Kinase assay Imidazo[1,2-b]pyrazole TR-FRET

Synthetic Utility: Chloroethyl Group as a Versatile Alkylating Handle Enables Divergent Derivatization Not Possible with Methyl, Isopropyl, or Cyclopropylmethyl N-Substituted Analogs

The chloroethyl group at N1 provides a reactive electrophilic handle for nucleophilic displacement reactions (e.g., with amines, thiols, or alkoxides), enabling efficient diversification into amine-, thioether-, or ether-linked analogs. This reactivity is absent in the corresponding N-methyl (CAS unavailable, C7H6F3N3, MW 189.14), N-isopropyl (CAS 2097950-79-1, MW 217.19), and N-cyclopropylmethyl analogs, which bear inert alkyl groups at N1 . The chloroethyl group also serves as a precursor to the azidoethyl analog (via NaN3 displacement), which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or library synthesis. The combination of the chloroethyl handle with the 6-CF3 group is unique among commercially listed imidazo[1,2-b]pyrazoles: the 1-(2-chloroethyl)-6-ethyl analog (CAS 2092475-61-9) lacks the electron-withdrawing and lipophilic character of CF3, while 6-CF3 analogs with alternative N-substituents (methyl, isopropyl, cyclopropylmethyl) lack the synthetic versatility of the chloroethyl group.

Synthetic intermediate Alkylation Divergent synthesis Medicinal chemistry

Optimal Procurement and Application Scenarios for 1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole Based on Quantitative Differentiation Evidence


BTK Inhibitor Lead Generation: Synthesis of C7-Functionalized Imidazo[1,2-b]pyrazole Analogs via Chloroethyl Displacement

The target compound is ideally suited as a late-stage diversification intermediate for BTK inhibitor discovery programs. The chloroethyl handle can be displaced with diverse amine nucleophiles to generate N1-aminoethyl analogs, while the C7 position can be further functionalized (e.g., carboxamide installation) to access the DU385 chemotype. This approach mirrors the SAR exploration described in the BeiGene BTK patent family (US 9,556,188), where compounds with C6 electron-withdrawing groups and elaborated N1 substituents achieved sub-nanomolar BTK IC50 values (0.190–1 nM) [1]. Procuring this specific building block enables direct entry into potent BTK inhibitor chemical space without requiring de novo construction of the imidazo[1,2-b]pyrazole core.

Focused Kinase Inhibitor Library Synthesis via Divergent N1 Functionalization

Medicinal chemistry teams constructing targeted kinase inhibitor libraries can utilize the chloroethyl group as a single-point diversification handle. Nucleophilic displacement with a panel of 20–50 amines, thiols, or phenols generates a focused library of N1-modified analogs, all retaining the 6-CF3 pharmacophore. This is more efficient than procuring separate building blocks for each N1 variant (e.g., N-methyl, N-isopropyl, N-cyclopropylmethyl), which would require independent synthesis and quality control for each analog. The class-level evidence demonstrates that imidazo[1,2-b]pyrazole derivatives with optimized substitution achieve nanomolar potency against leukemia cell lines (DU385: IC50 = 16.54–32.25 nM), validating this scaffold for anticancer library synthesis [2].

COX-2 Inhibitor Development: Trifluoromethyl-Imidazo[1,2-b]pyrazole as a Celecoxib-Competitive Scaffold

The imidazo[1,2-b]pyrazole scaffold with electron-withdrawing substituents has demonstrated COX-2 inhibitory activity comparable to celecoxib (IC50 = 3.37 vs. 3.60 µM) [3]. The target compound, with its 6-CF3 group mimicking the electronic character of the active derivatives, can serve as a starting point for developing novel COX-2 selective inhibitors. The chloroethyl handle allows for further optimization of N1 substituents to improve selectivity, pharmacokinetics, or reduce off-target effects. This represents a differentiated approach from traditional diarylpyrazole COX-2 inhibitors (e.g., celecoxib) by employing a fused bicyclic core.

Chemical Biology Probe Development: Chloroethyl Handle for Bioconjugation and Target Identification

The electrophilic chloroethyl moiety enables covalent modification of biological nucleophiles or conversion to affinity probes. Displacement with sodium azide yields the corresponding azidoethyl analog, which can be coupled to alkyne-containing fluorophores or biotin via CuAAC click chemistry for target engagement studies, cellular imaging, or pull-down experiments. This functionality is absent in all non-chloroethyl N-substituted analogs, making the target compound uniquely suited for chemical biology applications within the imidazo[1,2-b]pyrazole series.

Quote Request

Request a Quote for 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.